molecular formula C17H18N6O2 B2753732 (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1903170-03-5

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2753732
CAS RN: 1903170-03-5
M. Wt: 338.371
InChI Key: LFTSWJJHMFMVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of complex heterocyclic compounds, like those related to the requested molecule, often involves innovative methodologies to introduce specific functional groups that could enhance biological activity. For example, the synthesis of various oxadiazole and triazole derivatives has been explored for their potential applications in medicinal chemistry due to their structural diversity and biological relevance. Studies have demonstrated efficient synthesis routes for these compounds, highlighting their importance in drug discovery and organic synthesis (R. Moreno-Fuquen et al., 2019).

Biological Activity and Drug Design

Compounds featuring oxadiazole and triazole rings are of significant interest due to their diverse biological activities, which include antibacterial, antifungal, and anticancer properties. The structural analysis and modification of these compounds contribute to understanding their mechanism of action and optimizing their therapeutic potential. For instance, novel semicarbazones based on 1,3,4-oxadiazoles have been explored for their anticonvulsant activity, suggesting a specific interaction with biological targets (H. Rajak et al., 2010). Additionally, the in silico analysis and in vitro microbial investigation of dihydropyrrolone conjugates underscore the importance of computational and experimental approaches in drug development (K. Pandya et al., 2019).

properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-11-18-16(25-20-11)14-9-23(17(24)15-10-22(2)21-19-15)8-13(14)12-6-4-3-5-7-12/h3-7,10,13-14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTSWJJHMFMVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CN(N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

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